molecular formula C14H19NO2 B1278603 tert-Butyl cinnamylcarbamate CAS No. 216959-50-1

tert-Butyl cinnamylcarbamate

Cat. No.: B1278603
CAS No.: 216959-50-1
M. Wt: 233.31 g/mol
InChI Key: PMEHNJIKBMQEPP-JXMROGBWSA-N
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Description

tert-Butyl cinnamylcarbamate: is a white crystalline compound derived from cinnamic acid. It is known for its use as a UV absorber and stabilizer in cosmetic products, particularly in sunscreens, moisturizers, and anti-aging creams. The compound’s structure includes a tert-butyl group, which is known for its unique reactivity patterns in both chemical transformations and biological processes .

Biochemical Analysis

Biochemical Properties

Tert-Butyl cinnamylcarbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules through its carbamate functional group. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in biochemical environments. The interactions of this compound with enzymes such as proteases and esterases are of particular interest, as these enzymes can catalyze the hydrolysis of the carbamate group, leading to the release of the active amine .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby altering gene expression and metabolic flux. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and muscle function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis by esterases, leading to the formation of cinnamyl alcohol and tert-butylamine. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in certain cellular compartments . This distribution pattern affects the compound’s localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl cinnamylcarbamate can be synthesized through the reaction of cinnamyl chloride with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cinnamic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield this compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cinnamylcarbamate undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group is resistant to oxidation, making the compound stable under oxidative conditions.

    Reduction: The compound can be reduced using strong reducing agents, although this is less common due to the stability of the tert-butyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Typically, oxidation does not significantly alter the tert-butyl group.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl cinnamylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.

    Biology: Studied for its potential as a UV absorber in biological systems, protecting cells from UV-induced damage.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used in the cosmetic industry as a stabilizer and UV absorber in various products.

Mechanism of Action

The mechanism by which tert-butyl cinnamylcarbamate exerts its effects involves the stabilization of the carbamate group, which protects other functional groups in the molecule from undergoing unwanted reactions. The tert-butyl group provides steric hindrance, preventing the approach of reactive species. This makes the compound particularly useful as a protecting group in organic synthesis .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl cinnamylcarbamate.

    tert-Butyl cinnamate: Shares the cinnamic acid backbone but lacks the carbamate group, making it less versatile in protecting group chemistry.

    tert-Butyl benzoate: Another ester derivative with a tert-butyl group, used in different contexts due to its different reactivity.

Uniqueness: this compound is unique due to its combination of the cinnamic acid backbone and the carbamate group, which provides both UV absorption properties and stability as a protecting group. This dual functionality makes it particularly valuable in both industrial and research applications.

Properties

IUPAC Name

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHNJIKBMQEPP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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